molecular formula C18H21NO6 B11012605 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11012605
M. Wt: 347.4 g/mol
InChI Key: KXFVPZHFVAIONP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the reaction of 4-butyl-2-oxo-2H-chromen-7-ol with chloroacetic acid, followed by the coupling of the resulting intermediate with L-alanine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with biological targets compared to its methyl, ethyl, and propyl analogs .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-5-12-8-17(21)25-15-9-13(6-7-14(12)15)24-10-16(20)19-11(2)18(22)23/h6-9,11H,3-5,10H2,1-2H3,(H,19,20)(H,22,23)/t11-/m0/s1

InChI Key

KXFVPZHFVAIONP-NSHDSACASA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O

Origin of Product

United States

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